molecular formula C20H38N4O6S2 B12600460 N~1~,N~2~-Bis[(butane-1-sulfonyl)oxy]-1,2-di(piperidin-1-yl)ethane-1,2-diimine CAS No. 651044-12-1

N~1~,N~2~-Bis[(butane-1-sulfonyl)oxy]-1,2-di(piperidin-1-yl)ethane-1,2-diimine

Cat. No.: B12600460
CAS No.: 651044-12-1
M. Wt: 494.7 g/mol
InChI Key: NBQYZILHVQOZTA-UHFFFAOYSA-N
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Description

N~1~,N~2~-Bis[(butane-1-sulfonyl)oxy]-1,2-di(piperidin-1-yl)ethane-1,2-diimine is a complex organic compound characterized by its unique structure, which includes two piperidine rings and two butane-1-sulfonyl groups attached to an ethane-1,2-diimine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~2~-Bis[(butane-1-sulfonyl)oxy]-1,2-di(piperidin-1-yl)ethane-1,2-diimine typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonylation processes, utilizing advanced reactors and continuous flow systems to optimize efficiency and scalability. The use of automated systems and real-time monitoring ensures consistent quality and adherence to safety standards .

Chemical Reactions Analysis

Types of Reactions

N~1~,N~2~-Bis[(butane-1-sulfonyl)oxy]-1,2-di(piperidin-1-yl)ethane-1,2-diimine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

N~1~,N~2~-Bis[(butane-1-sulfonyl)oxy]-1,2-di(piperidin-1-yl)ethane-1,2-diimine has several scientific research applications:

Mechanism of Action

The mechanism by which N1,N~2~-Bis[(butane-1-sulfonyl)oxy]-1,2-di(piperidin-1-yl)ethane-1,2-diimine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonylated piperidine derivatives and ethane-1,2-diimine-based molecules. Examples include:

  • N~1~,N~2~-Bis[(butane-1-sulfonyl)oxy]-1,2-di(piperidin-1-yl)ethane-1,2-diimine
  • This compound

Uniqueness

What sets N1,N~2~-Bis[(butane-1-sulfonyl)oxy]-1,2-di(piperidin-1-yl)ethane-1,2-diimine apart is its specific combination of functional groups, which confer unique reactivity and interaction profiles. This makes it particularly valuable in applications requiring precise molecular interactions and transformations .

Properties

CAS No.

651044-12-1

Molecular Formula

C20H38N4O6S2

Molecular Weight

494.7 g/mol

IUPAC Name

[[2-butylsulfonyloxyimino-1,2-di(piperidin-1-yl)ethylidene]amino] butane-1-sulfonate

InChI

InChI=1S/C20H38N4O6S2/c1-3-5-17-31(25,26)29-21-19(23-13-9-7-10-14-23)20(24-15-11-8-12-16-24)22-30-32(27,28)18-6-4-2/h3-18H2,1-2H3

InChI Key

NBQYZILHVQOZTA-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)ON=C(C(=NOS(=O)(=O)CCCC)N1CCCCC1)N2CCCCC2

Origin of Product

United States

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